molecular formula C15H15NO B6172079 3-(9H-carbazol-3-yl)propan-1-ol CAS No. 1897292-71-5

3-(9H-carbazol-3-yl)propan-1-ol

Cat. No.: B6172079
CAS No.: 1897292-71-5
M. Wt: 225.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-carbazol-3-yl)propan-1-ol is an organic compound that belongs to the class of carbazole derivatives. Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring.

Preparation Methods

The synthesis of 3-(9H-carbazol-3-yl)propan-1-ol typically involves the reaction of carbazole with propanol derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the carbazole, followed by the addition of a propanol derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-(9H-carbazol-3-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .

Scientific Research Applications

3-(9H-carbazol-3-yl)propan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: Research has shown that carbazole derivatives, including this compound, have potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for nerve signal transmission .

The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, altering their structure and function. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

3-(9H-carbazol-3-yl)propan-1-ol can be compared with other carbazole derivatives such as 9H-carbazole, 3-(9H-carbazol-9-yl)propan-1-ol, and 3,3’-di(9H-carbazol-9-yl)-1,1’-biphenyl.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives .

Properties

CAS No.

1897292-71-5

Molecular Formula

C15H15NO

Molecular Weight

225.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.